N-[(4-methoxyphenyl)methyl]oxolan-3-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-[(4-methoxyphenyl)methyl]oxolan-3-amine” has been studied. For instance, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been explored .Physical And Chemical Properties Analysis
“N-[(4-methoxyphenyl)methyl]oxolan-3-amine” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented.Scientific Research Applications
Electrophilic Amination and Amide Synthesis
N-[(4-methoxyphenyl)methyl]oxolan-3-amine and its derivatives are involved in electrophilic amination reactions, which are critical in synthesizing various amides. For instance, Velikorodov et al. (2020) demonstrated the use of methyl N-(4-methoxyphenyl)carbamate in reactions with sodium azide in polyphosphoric acid, leading to various N-(amino-4-methoxyphenyl)carbamates. This indicates the compound's role in synthesizing carbamates with potential biological applications (Velikorodov et al., 2020).
Monoamine Oxidase Inhibiting Activity
Compounds related to N-[(4-methoxyphenyl)methyl]oxolan-3-amine, such as 4-methoxy-beta-hydroxyphenethylamine, have shown activity as monoamine oxidase inhibitors. This enzyme is crucial in neurotransmitter metabolism, and its inhibition can have significant pharmacological implications. Ferguson and Keller (1975) found that derivatives of this compound could prevent reserpine-induced hypothermia in mice and inhibit monoamine oxidase (Ferguson & Keller, 1975).
Synthesis of Dicarboxylic Acid Amides and Diamides
Aghekyan et al. (2018) explored the synthesis of N,N'-disubstituted oxamides and N-aryloxamides using N-[(4-methoxyphenyl)methyl]oxolan-3-amine, which could be applied in medicinal chemistry. The study suggests the versatility of this compound in synthesizing a range of bioactive molecules (Aghekyan et al., 2018).
Ring-Opening Carbonylation and Synthesis of Siloxy Amides
In the context of cyclic ethers, N-[(4-methoxyphenyl)methyl]oxolan-3-amine derivatives have been used in ring-opening carbonylation reactions. Tsuji et al. (1989) demonstrated this process under carbon monoxide pressure, leading to siloxy amides, which are significant in organic synthesis and pharmaceutical research (Tsuji et al., 1989).
Antimicrobial and Anticancer Activities
Compounds derived from N-[(4-methoxyphenyl)methyl]oxolan-3-amine, such as 1,3,4-oxadiazole analogues, have been synthesized and evaluated for antimicrobial and anticancer activities. Ahsan et al. (2018) demonstrated that some of these derivatives show significant antiproliferative activity against various cancer cell lines, highlighting the potential of this compound in cancer therapy (Ahsan et al., 2018).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVJOKMMXFIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]oxolan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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